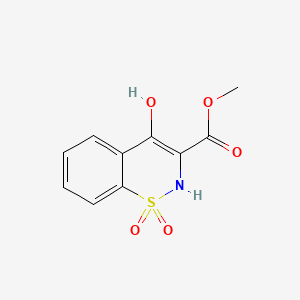
Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Cat. No. B562608
Key on ui cas rn:
35511-14-9
M. Wt: 255.244
InChI Key: GEUURTZIEGFZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03960856
Procedure details


In a nitrogen atmosphere, a solution of 30 grams (0.117 moles) of methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide in 50 ml DMF is added, with stirring, to a suspension of 18.9 grams (0.351 moles) of sodium methoxide in 100 ml DMF over a period of about 5 minutes and the internal temperature is maintained at 15°-30°C. by means of an ice bath. The stirring acidification continued for 30 minutes at about 30°C. after the completion of the addition. With external cooling, a solution of 35 ml concentrated HCl in 600 ml of water is added, maintaining the internal temperature below 35°C. After this addition, the mixture is cooled to 10°C. and filtered. The filter cake is washed thoroughly with water and the product is dried. Yield is 23.5 grams (78.2%) m.p. 173°-175°C. The total addition and stirring time prior to acidification should be less than 1 hour. For example, if the addition should take 30 minutes the batch should be stirred only an additional 15-20 minutes.
Name
methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide
Quantity
30 g
Type
reactant
Reaction Step One


Name
sodium methoxide
Quantity
18.9 g
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
C[C:2]1[C:7]2[C:8](=[O:17])[N:9]([CH2:13][C:14]([O-:16])=[O:15])[S:10](=[O:12])(=[O:11])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH3:18][O-].[Na+].Cl>CN(C=O)C.O>[OH:17][C:8]1[C:7]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[S:10](=[O:12])(=[O:11])[NH:9][C:13]=1[C:14]([O:16][CH3:18])=[O:15] |f:1.2|
|
Inputs


Step One
|
Name
|
methyl-2,3-dihydro-3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC2=C1C(N(S2(=O)=O)CC(=O)[O-])=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
18.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring time
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the internal temperature is maintained at 15°-30°C. by means of an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after the completion of the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the internal temperature below 35°C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After this addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake is washed thoroughly with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is dried
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The total addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to acidification should be less than 1 hour
|
WAIT
|
Type
|
WAIT
|
|
Details
|
should take 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the batch should be stirred only an additional 15-20 minutes
|
|
Duration
|
17.5 (± 2.5) min
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
